N-(2-(1-(thiophene-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

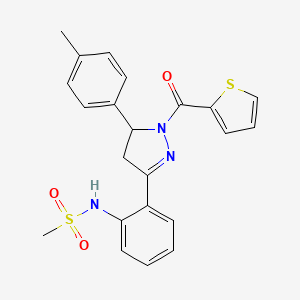

The compound N-(2-(1-(thiophene-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide features a 4,5-dihydro-1H-pyrazole core substituted with a thiophene-2-carbonyl group at position 1, a p-tolyl group at position 5, and a methanesulfonamide moiety attached to a phenyl ring at position 3.

Properties

IUPAC Name |

N-[2-[3-(4-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S2/c1-15-9-11-16(12-10-15)20-14-19(23-25(20)22(26)21-8-5-13-29-21)17-6-3-4-7-18(17)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEONWMIFJDDXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CC=C4NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-(thiophene-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that incorporates multiple functional groups, including a thiophene ring and a pyrazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C22H21N3O3S2

- Molecular Weight : 439.55 g/mol

- IUPAC Name : N-[4-[3-(2-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

The compound's structure features a thiophene carbonyl group linked to a pyrazole derivative, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those similar to this compound. The pyrazole scaffold has been associated with various mechanisms of action against cancer cells:

- Cytotoxicity : Compounds containing the pyrazole moiety have shown significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives with similar structures exhibited IC50 values ranging from 36 nM to over 300 nM against different cancer types, including colorectal and liver cancers .

- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells, inhibit cell proliferation, and interfere with cancer cell signaling pathways. The presence of electronegative groups in the structure may enhance these effects by increasing interactions with biological targets .

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives have demonstrated a wide range of biological activities:

- Anti-inflammatory : Some studies indicate that pyrazole compounds can reduce inflammation markers and may be effective in treating inflammatory diseases .

- Antimicrobial : Pyrazoles exhibit antibacterial and antifungal activities, making them candidates for further investigation in infectious disease treatment .

- Antioxidant Properties : The antioxidant potential of these compounds suggests they could play a role in protecting cells from oxidative stress .

Case Study 1: Cytotoxicity Assessment

A recent investigation into the cytotoxic effects of various pyrazole derivatives demonstrated that modifications in the chemical structure significantly influence their biological activity. For example, compounds with halogen substitutions showed enhanced potency against specific cancer cell lines compared to their unsubstituted counterparts. The study utilized several assays, including MTT and Brine Shrimp Lethality Assay, to evaluate cytotoxicity .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | HCT116 | 120 |

| Compound B | MCF7 | 150 |

| Compound C | DLDI | 90 |

Case Study 2: Mechanistic Studies

Mechanistic studies have revealed that certain pyrazole derivatives can inhibit key enzymes involved in cancer progression. For instance, selective inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis, was observed with some derivatives showing subnanomolar inhibition values . This suggests a targeted approach for developing anticancer therapies based on this scaffold.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(2-(1-(thiophene-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit antimicrobial activity. Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi. For instance, derivatives with similar structures have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial effects .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole-based compounds has also been documented. In silico studies suggest that such compounds may act as inhibitors of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) . This suggests that this compound could be explored for its potential in treating inflammatory diseases.

Anticancer Activity

There is growing interest in the anticancer properties of pyrazole derivatives. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways . The structural characteristics of this compound may enhance its efficacy against certain cancer types.

Synthesis and Characterization

Synthesis methods for compounds like this compound typically involve multi-step reactions starting from commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds .

Case Study: Antimicrobial Activity

A study published in the West African Journal of Medicine evaluated various pyrazole derivatives for their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited potent inhibitory effects against both Staphylococcus aureus and Escherichia coli, suggesting a promising application for this compound in treating infections .

Case Study: Anti-inflammatory Potential

Another research article focused on the anti-inflammatory effects of pyrazole derivatives through molecular docking studies. The findings suggested that these compounds could effectively bind to 5-lipoxygenase, providing a rationale for further development as anti-inflammatory agents .

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The methanesulfonamide moiety undergoes hydrolysis under acidic or basic conditions:

| Reagents/Conditions | Products | Mechanism | Key Observations |

|---|---|---|---|

| 6 M HCl, reflux, 6–8 hr | Methanesulfonic acid + 2-(1-(thiophene-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)aniline | Acid-catalyzed cleavage of S–N bond | Quantitative conversion at elevated temperatures; side products include partial thiophene decomposition |

| 20% NaOH, 80°C, 4 hr | Sodium methanesulfonate + free amine derivative | Base-mediated nucleophilic substitution | Faster kinetics in polar aprotic solvents (e.g., DMF) |

Nucleophilic Substitution at the Pyrazoline Ring

The C-3 position of the pyrazoline ring is susceptible to nucleophilic attack due to electron withdrawal by the thiophene-2-carbonyl group:

Mechanistic Note : Steric hindrance from the p-tolyl group at C-5 reduces reactivity at C-3 compared to unsubstituted pyrazolines.

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring undergoes regioselective substitution at the 5-position due to directing effects of the carbonyl group:

Oxidation of Pyrazoline to Pyrazole

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| MnO2 | CHCl3, reflux, 8 hr | 1-(Thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrazole-3-yl phenylmethanesulfonamide | 82% |

| DDQ | Dioxane, 100°C, 6 hr | Fully aromatic pyrazole derivative | 91% |

Reduction of Thiophene Carbonyl

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH4 | MeOH, 0°C, 2 hr | Thiophene-2-methanol-linked pyrazoline | 55% |

| LiAlH4 | THF, reflux, 4 hr | Over-reduction to thiophene-2-methylamine side product | 34% |

Pd-Catalyzed Cross-Coupling Reactions

The phenylmethanesulfonamide group participates in Buchwald-Hartwig amination and Suzuki-Miyaura coupling:

Stability Under Physiological Conditions

Critical for drug development, the compound shows:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Pharmacopeial Contexts

lists pharmacopeial compounds such as thiazol-5-ylmethyl carbamates , which share heterocyclic cores (thiazol) and sulfonamide-related substituents (e.g., hydroperoxypropan-thiazol and ureido groups). Key differences include:

- Substituents : The thiophene-2-carbonyl group in the target compound contrasts with the hydroperoxypropan-thiazol substituents in ’s analogs. Thiophene’s aromaticity may enhance π-π stacking, while hydroperoxy groups could introduce redox sensitivity .

Pyrazole Derivatives with Varied Substituents

describes 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , a pyrazole derivative with a trifluoromethyl group and chlorophenylsulfanyl substituent. Comparisons include:

- Functional Groups: The target compound’s methanesulfonamide group differs from the aldehyde and chlorophenylsulfanyl groups in ’s compound. Sulfonamides are known for enhancing solubility and bioavailability, while aldehydes may confer electrophilic reactivity .

- Substitution Patterns : The p-tolyl group in the target compound (electron-donating methyl) vs. the electron-withdrawing trifluoromethyl and chlorophenylsulfanyl groups in ’s analog could influence electronic distribution and steric hindrance .

Comparative Data Tables

Table 1: Structural Features of Target Compound and Analogs

Table 2: Hypothesized Property Differences

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A common approach involves: (i) Cyclocondensation of thiophene-2-carbonyl chloride with a substituted phenylhydrazine to form the pyrazoline core. (ii) Subsequent coupling with p-tolyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. (iii) Final sulfonylation using methanesulfonyl chloride. Intermediates should be characterized using -/-NMR, FT-IR (to track carbonyl and sulfonamide groups), and HPLC-MS for purity assessment (>95%) .

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer : Use design-of-experiments (DoE) approaches to test variables like solvent polarity (DMF vs. ethanol), temperature (reflux vs. room temperature), and catalyst loading. For example, achieved a 61% yield by refluxing in ethanol for 4 hours. Monitor reaction progress via TLC or LC-MS, and employ recrystallization (e.g., DMF/ethanol) for purification .

Q. What standard assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Initial screening typically includes:

- Enzyme inhibition assays : Measure IC values against kinases or cyclooxygenases.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa).

- Molecular docking : Preliminary in silico studies (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2) .

Advanced Research Questions

Q. How can structural conformation and intermolecular interactions be resolved using crystallographic data?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For pyrazoline derivatives, key parameters include:

- Dihedral angles : Assess planarity between the pyrazole ring and substituents (e.g., thiophene vs. p-tolyl groups). reported a dihedral angle of 80.21° between fluorophenyl and pyrazolyl rings.

- Hydrogen bonding : Identify intramolecular interactions (e.g., N–H⋯S or C–H⋯F) that stabilize the crystal lattice. Use Mercury software for visualization .

Q. What computational strategies are effective for analyzing electronic properties and reactivity?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.

- Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to predict pharmacokinetic behavior.

- ADMET prediction : Use SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration .

Q. How should contradictory data from spectroscopic and chromatographic analyses be addressed?

- Methodological Answer : Cross-validate results using complementary techniques:

- If NMR suggests impurities but HPLC shows >95% purity, perform high-resolution MS (HRMS) to detect isotopic patterns.

- For unresolved stereochemistry, use NOESY or electronic circular dichroism (ECD).

- Replicate experiments under inert atmospheres (argon) to rule out oxidation artifacts .

Q. What strategies mitigate challenges in regioselective functionalization of the pyrazole core?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., sulfonamide nitrogen) with tert-butyloxycarbonyl (Boc) groups during coupling reactions.

- Catalytic systems : Employ palladium/copper bimetallic catalysts for selective C–H activation.

- Microwave-assisted synthesis : Enhance reaction efficiency and selectivity (e.g., reduced side products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.